molecular formula C8H14ClF2NO B2398546 (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2470280-12-5

(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2398546
CAS No.: 2470280-12-5
M. Wt: 213.65
InChI Key: MQPJNYWUIAFGMI-VWZUFWLJSA-N
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Description

(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride: is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in manufacturing processes.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptane framework through cyclization reactions.

    Introduction of the azabicyclo moiety: This is achieved through nitrogen insertion reactions.

    Incorporation of the difluoromethoxymethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride is unique due to the presence of the difluoromethoxymethyl group. This functional group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R,3S,4S)-3-(difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)12-4-7-5-1-2-6(3-5)11-7;/h5-8,11H,1-4H2;1H/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJNYWUIAFGMI-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)COC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)COC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470280-12-5
Record name (1R,3S,4S)-3-[(difluoromethoxy)methyl]-2-azabicyclo[2.2.1]heptane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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